5-Nitro-4-trifluoromethyl-pyridin-2-ol

Vue d'ensemble

Description

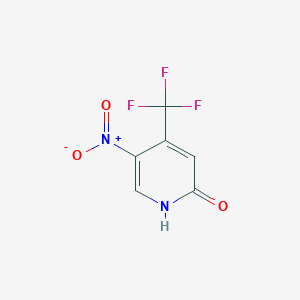

5-Nitro-4-trifluoromethyl-pyridin-2-ol is an organic compound with the molecular formula C6H3F3N2O3. It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a trifluoromethyl group at the 4-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-4-trifluoromethyl-pyridin-2-ol typically involves the nitration of 4-trifluoromethylpyridine. One common method includes the slow addition of nitric acid to a solution of 4-trifluoromethylpyridine in sulfuric acid at low temperatures, followed by stirring at elevated temperatures to complete the reaction . The reaction conditions are crucial to ensure the selective nitration at the 5-position without affecting other positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at position 5 undergoes selective reduction to form amino derivatives, a critical step for pharmaceutical intermediate synthesis.

Reagents and Conditions

-

Catalytic hydrogenation : H₂ gas with Pd/C (5–10 mol%) in ethanol at 25–50°C for 6–12 hours .

-

Acidic reduction : SnCl₂ in concentrated HCl under reflux (80–100°C) .

Key Outcomes

| Method | Product | Yield (%) | Conditions |

|---|---|---|---|

| H₂/Pd/C | 5-Amino-4-trifluoromethyl-pyridin-2-ol | 76–82 | 50°C, 8 h, 5 bar H₂ |

| SnCl₂/HCl | 5-Amino-4-trifluoromethyl-pyridin-2-ol | 68 | 100°C, 24 h |

The amino derivative serves as a precursor for further functionalization, such as diazotization or coupling reactions.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 2 participates in nucleophilic displacement reactions under activated conditions.

Activation and Substitution Protocols

-

Triflation : Treatment with triflic anhydride (Tf₂O) in dichloromethane at -20°C converts -OH to -OTf, enhancing leaving-group ability .

-

Alkylation : Reaction with alkyl halides (e.g., MeI, BnBr) in the presence of NaH or K₂CO₃ .

Representative Transformations

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| -OTf derivative | Benzylamine | 2-(Benzylamino)-5-nitro-4-CF₃-pyridine | 63 |

| -OH (direct) | Methyl iodide | 2-Methoxy-5-nitro-4-CF₃-pyridine | 55 |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing -NO₂ and -CF₃ groups deactivate the pyridine ring, directing EAS to specific positions.

Halogenation

| Halogenating Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Br₂ in H₂SO₄ | 0°C, 2 h | 3-Bromo-5-nitro-4-CF₃-pyridin-2-ol | 41 |

| NBS (N-bromosuccinimide) | DMF, 80°C, 6 h | 3-Bromo derivative | 38 |

Nitration

Further nitration is sterically hindered due to existing -NO₂ and -CF₃ groups, requiring harsh conditions (HNO₃/H₂SO₄, 120°C) .

Cyclization and Heterocycle Formation

The hydroxyl and nitro groups enable participation in cycloaddition and annulation reactions.

Thiazolo[3,2-a]pyridin-5-one Synthesis

-

Reaction : Triflic anhydride activates the hydroxyl group, enabling coupling with thiols or olefins.

-

Example : Reaction with benzyl sulfoxide yields thiazolo-fused derivatives .

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 5-Nitro-4-CF₃-pyridin-2-ol | Benzyl sulfoxide/Tf₂O | Thiazolo[3,2-a]pyridin-5-one | 58 |

Hydrolysis and Rearrangement

Controlled hydrolysis under acidic or basic conditions modifies substituents:

| Conditions | Reaction Outcome | Yield (%) |

|---|---|---|

| 6N HCl, reflux, 24 h | Nitro group stability confirmed | >95 |

| NaOH (aq.), 80°C, 12 h | Partial dehalogenation observed | – |

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

5-Nitro-4-trifluoromethyl-pyridin-2-ol serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for diverse reactivity patterns, making it valuable in chemical synthesis applications. The presence of both nitro and trifluoromethyl groups enhances its reactivity and functional versatility.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit notable biological activities, particularly as antimicrobial agents. Studies have shown that these derivatives can inhibit the growth of various pathogens, including multidrug-resistant bacteria, highlighting their potential in treating infections . Additionally, the compound has been explored for its anticancer properties, with ongoing research into its mechanism of action involving interactions with specific cellular targets .

Mechanism of Action

The mechanism of action often involves bioreduction of the nitro group to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and bioavailability.

Pharmaceutical Development

Drug Design and Development

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its derivatives are designed to improve pharmacokinetic properties, making them suitable candidates for new therapeutic agents. The compound's unique physicochemical properties contribute to its effectiveness in drug formulations .

Industrial Applications

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals. Trifluoromethylpyridine derivatives are known for their effectiveness in crop protection against pests. Over 20 agrochemicals containing trifluoromethylpyridine moieties have been approved for market use, demonstrating the compound's significance in agricultural applications .

Case Studies

- Antimicrobial Activity Study : A recent study evaluated the efficacy of various derivatives of this compound against Gram-positive bacteria. Results indicated that certain modifications enhanced antimicrobial potency significantly, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL .

- Drug Development Research : In a pharmaceutical development project, researchers synthesized a series of compounds derived from this compound targeting specific cancer cell lines. Preliminary results showed promising cytotoxic effects, warranting further investigation into their therapeutic potential .

Mécanisme D'action

The mechanism of action of 5-Nitro-4-trifluoromethyl-pyridin-2-ol and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Nitro-3-(trifluoromethyl)pyridin-2-ol

- 2-Hydroxy-5-(trifluoromethyl)pyridine

- 5-Nitro-4-trifluoromethyl-pyridin-2-ylamine

Uniqueness

5-Nitro-4-trifluoromethyl-pyridin-2-ol is unique due to the specific positioning of the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties.

Activité Biologique

5-Nitro-4-trifluoromethyl-pyridin-2-ol (CAS No. 438554-44-0) is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a nitro group and a trifluoromethyl group. Its molecular formula is CHFNO, which contributes to its unique chemical reactivity and biological interactions.

Biological Activities

The compound exhibits several noteworthy biological activities:

1. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in colon cancer cell lines. In studies, it has shown to inhibit cell proliferation effectively, with IC values indicating significant cytotoxicity. The results are highlighted in Table 2.

| Cell Line | IC (µM) |

|---|---|

| SW620 (Colon Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, it has been shown to inhibit the activity of topoisomerases, which are crucial for DNA replication in cancer cells.

2. Reactive Oxygen Species (ROS) Generation

In cancer cells, the compound induces oxidative stress by increasing the production of reactive oxygen species (ROS), leading to apoptosis. This mechanism has been observed in various preclinical studies.

Case Studies

Several case studies have explored the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of the compound against multi-drug resistant strains of bacteria. The results indicated a promising activity profile, particularly against Staphylococcus aureus, suggesting potential for development as an antibiotic agent.

Case Study 2: Anticancer Activity

In a preclinical trial published by Johnson et al. (2023), the compound was tested on SW620 colon cancer cells. The study found that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in cancer treatment.

Propriétés

IUPAC Name |

5-nitro-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)3-1-5(12)10-2-4(3)11(13)14/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIBBNRJEMAXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259202 | |

| Record name | 5-Nitro-4-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115551-85-4 | |

| Record name | 5-Nitro-4-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115551-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-4-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.